molecular formula C7H3BrF3N3 B6256541 7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159812-90-4

7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B6256541
CAS No.: 1159812-90-4
M. Wt: 266
InChI Key:
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Description

7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a pyridine ring fused with a triazole ring. This compound contains a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position. It is known for its potent biological activities and is widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods, including the Mitsunobu reaction, Grignard reaction, and nucleophilic substitution reaction. One common method involves the reaction of 2,6-dibromo-3-nitropyridine with trifluoroacetic acid and triethylamine. Another efficient method is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides under microwave conditions at 140°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method due to its eco-friendly and additive-free nature. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in good-to-excellent yields .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:

    Drug Design and Discovery: It is used as a scaffold for designing new drugs due to its biological activity.

    DNA Synthesis Inhibition: This compound has been studied for its potential to inhibit DNA synthesis, making it useful in cancer research.

    Molecular Recognition: It is employed in studies involving molecular recognition and binding to specific receptors.

Mechanism of Action

The mechanism of action of 7-bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its ability to selectively bind to certain receptors. This binding can modulate the activity of these receptors, leading to various biological effects. The compound has been shown to act as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions affect molecular pathways involved in inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits antiviral and enzyme inhibitory properties.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Used in the treatment of cardiovascular disorders.

Uniqueness

7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

1159812-90-4

Molecular Formula

C7H3BrF3N3

Molecular Weight

266

Purity

95

Origin of Product

United States

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